molecular formula C18H28N2O4 B12285417 tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate

tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate

Cat. No.: B12285417
M. Wt: 336.4 g/mol
InChI Key: PTWIWPBSPWMQEU-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate: is a complex organic compound that belongs to the class of carbamates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its multifunctional nature allows for diverse chemical modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows it to interact with various biological targets, providing insights into biochemical pathways .

Medicine

Its ability to undergo various chemical reactions makes it a versatile precursor for the synthesis of pharmaceutical compounds .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its multifunctional properties make it suitable for applications in polymer synthesis, coatings, and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The benzyl and hydroxypropyl groups allow it to bind to enzymes and receptors, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate lies in its multifunctional nature, combining the properties of benzyl, hydroxypropyl, and carbamate groups.

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C18H28N2O4/c1-13(21)11-20(12-15-9-7-6-8-10-15)16(22)14(2)19-17(23)24-18(3,4)5/h6-10,13-14,21H,11-12H2,1-5H3,(H,19,23)

InChI Key

PTWIWPBSPWMQEU-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC1=CC=CC=C1)C(=O)C(C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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